![molecular formula C24H30N6 B14248124 1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane CAS No. 372136-70-4](/img/structure/B14248124.png)
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane is a complex organic compound that features a triazonane ring substituted with three pyridin-4-ylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane typically involves the reaction of 1,4,7-triazonane with pyridin-4-ylmethyl halides under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the pyridine rings or the triazonane core.
Substitution: The pyridin-4-ylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine rings would yield pyridine N-oxides, while reduction could lead to partially or fully reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane has several scientific research applications, including:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis and materials science.
Biology: The compound’s ability to bind to metal ions makes it a potential candidate for use in biological assays and imaging.
Medicine: Its structural properties may allow it to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane exerts its effects is largely dependent on its ability to coordinate with metal ions. The pyridine rings can donate electron density to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles or biological processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound also features pyridine rings and can form similar coordination complexes.
Tris(4-(pyridin-4-yl)phenyl)amine: Another compound with multiple pyridine rings, used in materials science for its electronic properties.
1,4-bis[2-(pyridin-4-yl)ethenyl]benzene: A viologen analog with pyridine rings, used in redox chemistry.
Uniqueness
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane is unique due to its triazonane core, which provides a flexible and stable framework for the attachment of pyridine rings
Eigenschaften
CAS-Nummer |
372136-70-4 |
|---|---|
Molekularformel |
C24H30N6 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1,4,7-tris(pyridin-4-ylmethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C24H30N6/c1-7-25-8-2-22(1)19-28-13-15-29(20-23-3-9-26-10-4-23)17-18-30(16-14-28)21-24-5-11-27-12-6-24/h1-12H,13-21H2 |
InChI-Schlüssel |
IJNYRSIKOQMJCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCN1CC2=CC=NC=C2)CC3=CC=NC=C3)CC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
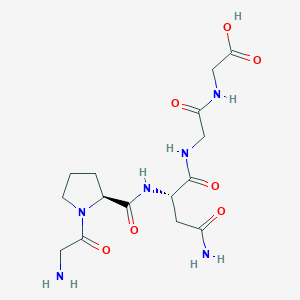
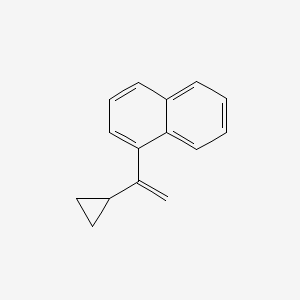
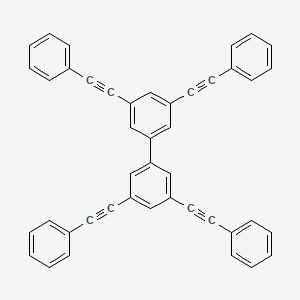

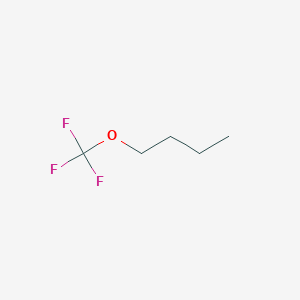
![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)

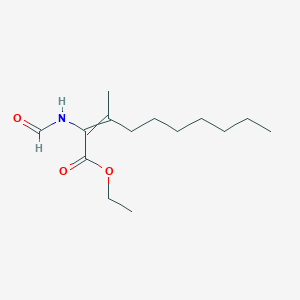

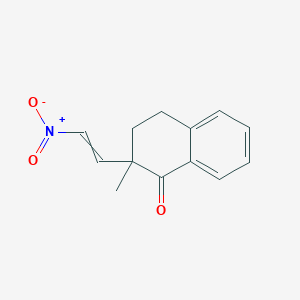
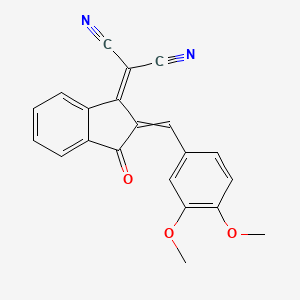
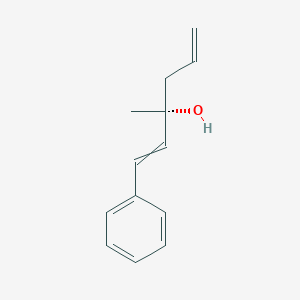
![ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)
